molecular formula C10H9BrN2O3 B2838468 5-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide CAS No. 2034404-10-7

5-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide

Cat. No.: B2838468
CAS No.: 2034404-10-7
M. Wt: 285.097
InChI Key: FFOYOHYNTVCUPF-UHFFFAOYSA-N
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Description

5-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide is a heterocyclic compound that features both furan and isoxazole moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.

Scientific Research Applications

5-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide has a wide range of applications in scientific research:

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements are H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . The precautionary statements are P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Isoxazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan and isoxazole moieties can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide is unique due to its combination of furan and isoxazole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-N-[(5-methyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O3/c1-6-7(5-13-16-6)4-12-10(14)8-2-3-9(11)15-8/h2-3,5H,4H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOYOHYNTVCUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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